![molecular formula C13H14Br2N2 B1620659 7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;dibromide CAS No. 2895-98-9](/img/structure/B1620659.png)
7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7,8-Dihydro-6H-Dipyrido[1,2-a:2’,1’-c][1,4]diazepinediium dibromide involves several steps. One common synthetic route includes the reaction of a precursor compound with bromine in acetonitrile at low temperatures . The reaction conditions typically involve cooling the reaction mixture to 0°C to ensure the desired product formation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
7,8-Dihydro-6H-Dipyrido[1,2-a:2’,1’-c][1,4]diazepinediium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
7,8-Dihydro-6H-Dipyrido[1,2-a:2’,1’-c][1,4]diazepinediium dibromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-Dihydro-6H-Dipyrido[1,2-a:2’,1’-c][1,4]diazepinediium dibromide involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, leading to changes in neuronal activity. The compound may also affect ion channels and transporters, influencing cellular signaling pathways.
Comparison with Similar Compounds
7,8-Dihydro-6H-Dipyrido[1,2-a:2’,1’-c][1,4]diazepinediium dibromide can be compared with other similar compounds, such as:
Phenanthridine: A parent compound with similar structural features but different functional groups.
Quinoline: Another heterocyclic compound with a similar nitrogen-containing ring structure.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms in the ring.
The uniqueness of 7,8-Dihydro-6H-Dipyrido[1,2-a:2’,1’-c][1,4]diazepinediium dibromide lies in its specific arrangement of nitrogen atoms and its dibromide functional group, which confer distinct chemical and biological properties .
Properties
CAS No. |
2895-98-9 |
|---|---|
Molecular Formula |
C13H14Br2N2 |
Molecular Weight |
358.07 g/mol |
IUPAC Name |
7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;dibromide |
InChI |
InChI=1S/C13H14N2.2BrH/c1-3-8-14-10-5-11-15-9-4-2-7-13(15)12(14)6-1;;/h1-4,6-9H,5,10-11H2;2*1H/q+2;;/p-2 |
InChI Key |
BMFRJCKQKSXVET-UHFFFAOYSA-L |
SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]3C1.[Br-].[Br-] |
Canonical SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]3C1.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-o-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1620577.png)
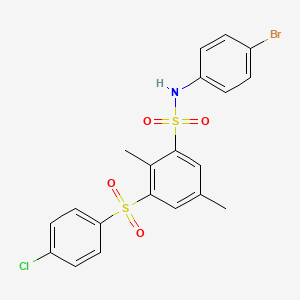
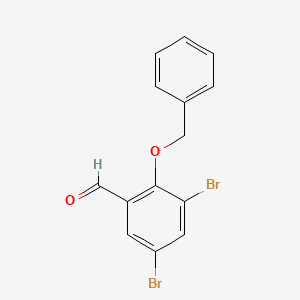
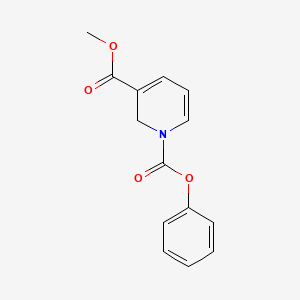
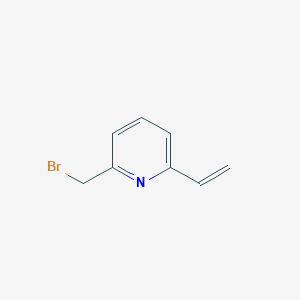
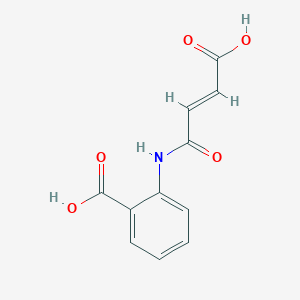

![3-[6-(ethoxycarbonyl)-3-ethyl-2-methyl-3H-benzimidazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1620590.png)
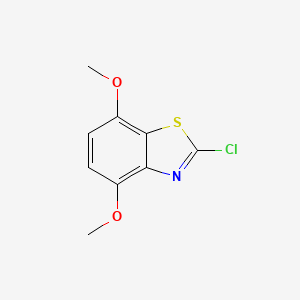

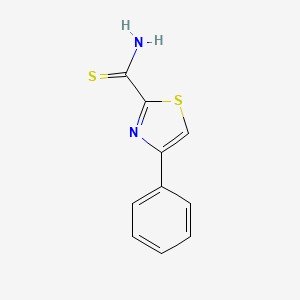
![1-[4-(3-Methyl-butoxy)-phenyl]-ethanone](/img/structure/B1620599.png)
